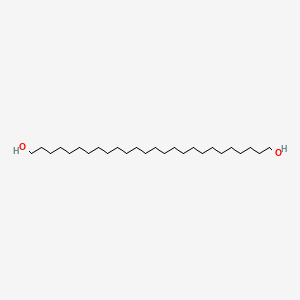
Ceramide (Brain, Porcine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceramide (Brain, Porcine) is a bioactive sphingolipid derived from the brain tissue of pigs. It is a crucial component of cell membranes and plays a significant role in cellular signaling pathways. Ceramides are composed of a sphingoid long-chain base linked to an acyl chain via an amide bond. They are involved in various cellular processes, including apoptosis, cell differentiation, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ceramide (Brain, Porcine) can be synthesized through several methods. One common approach involves the condensation of sphingosine with fatty acids. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the amide bond .
Industrial Production Methods
Industrial production of ceramides often involves extraction from natural sources, such as porcine brain tissue. The extraction process includes homogenization, solvent extraction, and purification steps to isolate the ceramide. Advanced techniques like high-performance liquid chromatography (HPLC) are used to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ceramide (Brain, Porcine) undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological activities.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Phosphorylcholine donors in the presence of catalysts.
Major Products
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
Wissenschaftliche Forschungsanwendungen
Ceramide (Brain, Porcine) has a wide range of scientific research applications:
- Chemistry : Used as a model compound to study lipid chemistry and membrane biophysics .
- Biology : Investigated for its role in cellular signaling pathways, apoptosis, and cell differentiation .
- Medicine : Explored for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and metabolic disorders .
- Industry : Utilized in the cosmetic industry for its skin barrier-enhancing properties .
Wirkmechanismus
Ceramide (Brain, Porcine) exerts its effects through several molecular mechanisms:
- Cell Signaling : Acts as a second messenger in various signaling pathways, including those involved in apoptosis and inflammation .
- Molecular Targets : Targets include protein kinases, phosphatases, and other signaling molecules .
- Pathways Involved : Involved in the sphingolipid metabolic pathway, which regulates cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ceramide (Brain, Porcine) can be compared with other similar compounds, such as:
- Dihydroceramide : Lacks the double bond in the sphingoid base, resulting in different biological activities .
- Phytoceramide : Contains a hydroxyl group at the C4 position, commonly found in plants .
- Sphingomyelin : A complex sphingolipid formed by the substitution of ceramide with phosphorylcholine .
Uniqueness
Ceramide (Brain, Porcine) is unique due to its specific fatty acid composition and its origin from porcine brain tissue, which may confer distinct biological properties compared to ceramides from other sources .
Eigenschaften
Molekularformel |
C36H71NO3 |
|---|---|
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+ |
InChI-Schlüssel |
VODZWWMEJITOND-OWWNRXNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)






![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)

![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
